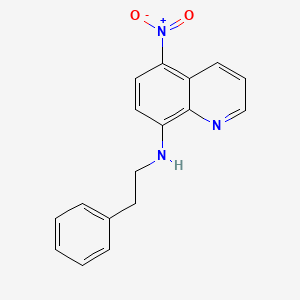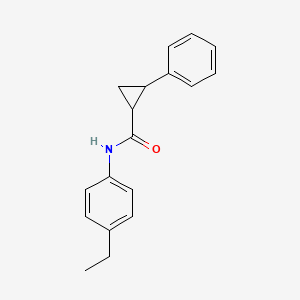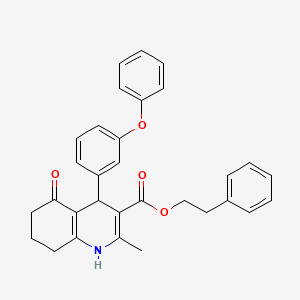
5-nitro-N-(2-phenylethyl)-8-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(2-phenylethyl)-8-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
5-nitro-N-(2-phenylethyl)-8-quinolinamine has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. Some of the potential applications of this compound are:
1. Anti-cancer agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Anti-inflammatory agent: This compound has also shown anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models.
3. Antimicrobial agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has also shown antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of this compound.
3. Toxicity studies: Further studies are needed to determine the toxicity of this compound and its potential side effects.
4. Clinical trials: Clinical trials are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, 5-nitro-N-(2-phenylethyl)-8-quinolinamine is a well-studied compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action, toxicity, and potential side effects. However, the future looks bright for this compound, and it may hold the key to developing new treatments for various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It is a well-studied compound with a known synthesis method.
2. It has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
3. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
The limitations of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It may have side effects that are not fully understood.
2. It may require further optimization to improve its efficacy and reduce toxicity.
Future Directions
There are several future directions for the research of 5-nitro-N-(2-phenylethyl)-8-quinolinamine. Some of the directions are:
1. Optimization of synthesis method: Further optimization of the synthesis method may improve the yield and purity of the product.
2.
Synthesis Methods
The synthesis of 5-nitro-N-(2-phenylethyl)-8-quinolinamine involves the reaction of 8-hydroxyquinoline with 2-phenylethylamine in the presence of nitric acid and acetic anhydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCPHFRLJAENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![benzyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4958638.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)